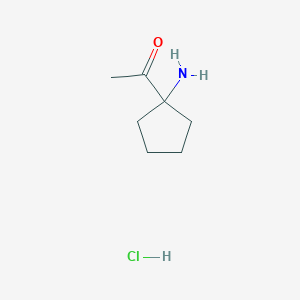
1-(1-Aminocyclopentyl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopentyl)ethanone;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic compounds, which include 1-(1-Aminocyclopentyl)ethanone hydrochloride, serve as crucial building blocks in pharmaceutical, medicinal, and drug research due to their wide range of applications. A study by Atul K. Wanjari (2020) explored the synthesis and antimicrobial activity of a related compound, emphasizing the importance of such heterocyclic compounds in developing active pharmaceutical ingredients. The synthesized compound showed activity against both gram-positive and gram-negative bacteria, highlighting the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in antimicrobial applications (Wanjari, 2020).
Enantioselective Synthesis for Antiviral Compounds
The enantioselective synthesis of cyclopentene derivatives, closely related to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has been accomplished, demonstrating the compound's potential as a precursor for antiviral and other bioactive molecules. Research by N. Ramesh, A. Klunder, and B. Zwanenburg (1999) developed efficient synthesis methods for these derivatives, which could be precursors for 5'-Norcarbocyclic Nucleosides and related antiviral compounds. This showcases the compound's utility in synthesizing bioactive molecules with potential antiviral activity (Ramesh, Klunder, & Zwanenburg, 1999).
Domino Cloke-Stevens/Grandberg Rearrangement in Synthesis
Research into the rearrangement of cyclopropylketone arylhydrazones, which can be derived from compounds similar to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has led to the formation of tryptamine derivatives. This method, demonstrated by R. Salikov et al. (2017), highlights the compound's versatility in synthesizing branched tryptamines, potentially useful in pharmaceutical applications (Salikov et al., 2017).
Photochromic Diarylethylene Function in Photodeprotection
The compound's structure lends itself to novel applications in photodeprotection mechanisms, utilizing photochromism functions for controlled release of protected species. Yan-Bo Guo et al. (2022) investigated acetoxy-1,2,2-tri(aryl)ethanone, incorporating a photochromic diarylethylene function, revealing insights into photodeprotection reaction mechanisms. This research underscores the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in developing photolabile protecting groups (PPGs) for biorelevant molecules (Guo et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
1-(1-aminocyclopentyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUVQNVBCYUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216802-47-9 |
Source


|
| Record name | 1-(1-aminocyclopentyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
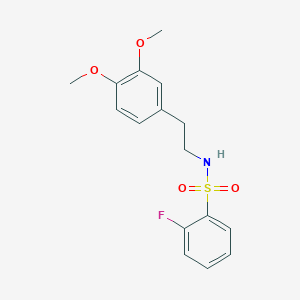
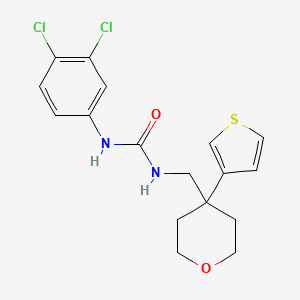

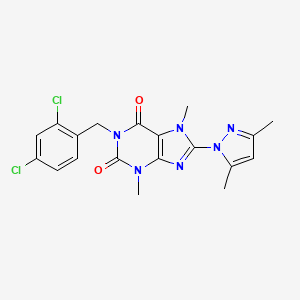
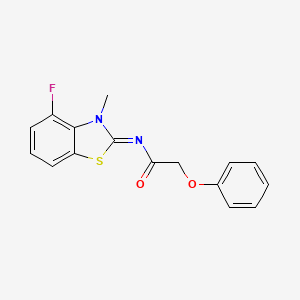



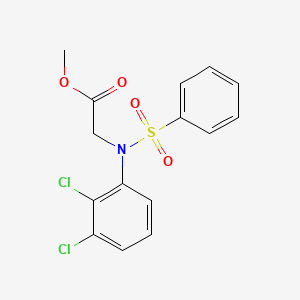
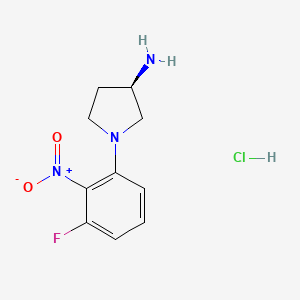

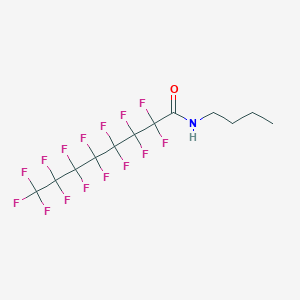
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)